8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Methoxylation: Introduction of methoxy groups can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the chromene derivative with 3-methoxybenzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide would depend on its specific biological activity. Generally, chromenes can interact with various molecular targets such as enzymes, receptors, and DNA. The methoxy and carboxamide groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-2H-chromene-3-carboxamide
- 6-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide
- 8-methoxy-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide
Uniqueness
8-methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide is unique due to the specific positioning of its methoxy and carboxamide groups, which can influence its chemical reactivity and biological activity. This specific arrangement may result in distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
8-Methoxy-N-(3-methoxybenzyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article will explore the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
The synthesis typically involves several key steps:
- Formation of the Chromene Core : This is achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
- Methoxylation : Introduction of methoxy groups using methylating agents.
- Amide Formation : The final step involves reacting the chromene derivative with 3-methoxybenzylamine in the presence of a coupling agent like EDCI and a base like triethylamine.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in mediating inflammatory responses. The compound's structural features, particularly the methoxy and carboxamide groups, may enhance its binding affinity to relevant biological targets.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Studies report that it demonstrates cytotoxic effects on several human cancer cell lines, including HeLa (cervical cancer) and MGC-803 (gastric cancer), with IC50 values indicating effective inhibition of cell growth. The mechanism appears to involve induction of apoptosis and cell cycle arrest, supported by molecular docking studies that suggest strong interactions with cellular targets involved in cancer progression .
Data Tables
Biological Activity | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Anti-inflammatory | - | - | Inhibition of COX-2 |
Anticancer | HeLa | 13.62 ± 0.86 | Induction of apoptosis |
Anticancer | MGC-803 | 3.05 ± 0.29 | Cell cycle arrest |
Anticancer | HCT-116 | 11.57 ± 0.53 | Apoptosis induction |
Case Studies
- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
- Anticancer Mechanism Investigation : In another research effort, the compound was shown to activate caspase pathways leading to apoptosis in cancer cells, highlighting its potential for therapeutic use in oncology .
Properties
IUPAC Name |
8-methoxy-N-[(3-methoxyphenyl)methyl]-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-7-3-5-13(9-16)11-20-19(21)15-10-14-6-4-8-17(23-2)18(14)24-12-15/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXLBBPBOPINSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C(=CC=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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